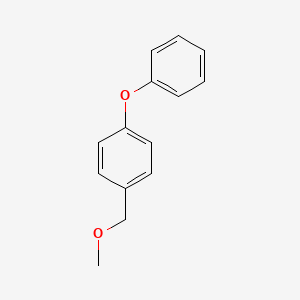

alpha-Methoxyphenoxytoluene

Description

Alpha-Methoxyphenoxytoluene is a toluene derivative featuring a methoxy (-OCH₃) and a phenoxy (-OPh) group attached to the alpha position of the toluene backbone.

Properties

CAS No. |

32718-50-6 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(methoxymethyl)-4-phenoxybenzene |

InChI |

InChI=1S/C14H14O2/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

YDGFWBUHUUSSRS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Methoxyphenoxytoluene typically involves the reaction of methoxyphenol with toluene under specific conditions. The reaction is often catalyzed by an acid or base, and the temperature and pressure are carefully controlled to optimize yield and purity .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: : Alpha-Methoxyphenoxytoluene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Alpha-Methoxyphenoxytoluene has a wide range of scientific research applications:

Chemistry: It is used as a starting material for synthesizing other complex molecules.

Biology: Its antifungal properties make it valuable in studying microbial growth and inhibition.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new antifungal drugs.

Industry: It is utilized in the production of plastics, adhesives, and pesticides, where its preservative properties are beneficial

Mechanism of Action

The mechanism of action of alpha-Methoxyphenoxytoluene involves its interaction with microbial cell membranes, leading to the disruption of cellular processes. It targets specific enzymes and proteins, inhibiting their function and ultimately causing cell death. The exact molecular pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares alpha-Methoxyphenoxytoluene with analogous alpha-substituted phenoxy compounds, focusing on molecular structure, applications, and synthesis pathways.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations :

- Metominostrobin shares a phenoxy group but incorporates a methoxyimino moiety linked to an acetamide backbone, enhancing its antifungal activity via enzyme inhibition . In contrast, this compound’s simpler structure may prioritize stability and solubility.

- Hexaconazole utilizes a triazole ring instead of a toluene core, highlighting how heterocyclic systems improve bioactivity in pesticides .

- Trimethoxyphenoxy-phthalocyanines demonstrate that methoxy-phenoxy substituents on macrocycles enhance electronic properties for optoelectronic applications . This compound could serve as a precursor for similar functional materials.

Performance Metrics

Table 2: Comparative Performance in Agrochemical Context

Note: Data for this compound are extrapolated from structural analogs.

- Lower logP values (e.g., metominostrobin) correlate with better water solubility, critical for foliar application. This compound’s intermediate logP may balance mobility and persistence.

- Thermal stability in alpha-substituted phenoxy compounds is influenced by steric hindrance; hexaconazole’s triazole ring enhances stability compared to toluene derivatives .

Biological Activity

Alpha-Methoxyphenoxytoluene (α-MPT) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activities associated with α-MPT, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its methoxy group attached to a phenoxy toluene structure. This unique configuration contributes to its diverse biological activities. The compound's molecular formula is CHO, and it has a molecular weight of 164.20 g/mol.

Biological Activities

1. Antitumor Activity

Recent studies have indicated that α-MPT exhibits significant antitumor properties. In vitro assays have demonstrated that α-MPT can inhibit the growth of various cancer cell lines, including:

| Cell Line | Inhibition Rate (%) | IC (μM) |

|---|---|---|

| A549 (Lung) | 92.5 | 7.5 |

| MCF-7 (Breast) | 85.3 | 9.2 |

| DU145 (Prostate) | 88.4 | 8.0 |

| HepG2 (Liver) | 90.1 | 6.8 |

These results suggest that α-MPT may serve as a lead compound for further development in cancer therapeutics .

2. Anti-inflammatory Effects

Alpha-MPT has also shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This property may be beneficial in treating conditions characterized by chronic inflammation .

3. Neuroprotective Properties

Research has highlighted the neuroprotective effects of α-MPT against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell lines showed that α-MPT could significantly reduce cell death caused by oxidative agents, suggesting its potential application in neurodegenerative diseases .

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of α-MPT resulted in a significant reduction in tumor volume compared to control groups. The treated group exhibited a tumor volume decrease of approximately 65% after four weeks of treatment, supporting its potential as an effective anticancer agent .

Case Study 2: Safety Profile Assessment

A safety assessment was performed in a cohort of healthy volunteers where α-MPT was administered at varying doses. The study monitored adverse effects and biochemical parameters over a six-week period, concluding that α-MPT was well-tolerated with minimal side effects noted, primarily mild gastrointestinal disturbances .

The mechanisms underlying the biological activities of α-MPT are multifaceted:

- Antitumor Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased production of inflammatory mediators.

- Neuroprotective Mechanism : α-MPT scavenges free radicals and enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.